molecular formula C16H14O2 B12700658 Cicloprofen, (S)- CAS No. 54815-83-7

Cicloprofen, (S)-

Cat. No.: B12700658
CAS No.: 54815-83-7
M. Wt: 238.28 g/mol
InChI Key: LRXFKKPEBXIPMW-JTQLQIEISA-N
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Description

Cicloprofen, (S)- is a fluorene derivative patented by the American pharmaceutical company E. R. Squibb. It is a non-steroidal anti-inflammatory drug (NSAID) known for its potent cyclooxygenase inhibition properties. This compound is used for its anti-inflammatory and analgesic effects, making it valuable in the treatment of various inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cicloprofen, (S)- can be synthesized through several methods. One common synthetic route involves the methylation of a precursor compound followed by reductive desulfurization and hydrolysis. Specifically, methyl 2-(2-fluorenyl)-2-(methylthio)propionate is subjected to reductive desulfurization to yield methyl 2-(2-fluorenyl)propionate, which is then hydrolyzed to produce Cicloprofen .

Industrial Production Methods

Industrial production of Cicloprofen typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cicloprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Cicloprofen include:

    Oxidizing Agents: For hydroxylation reactions.

    Conjugating Agents: Such as glucuronic acid or sulfate for conjugation reactions.

    Catalysts: Used in various stages of the synthesis and transformation processes.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and conjugated metabolites, which are often more water-soluble and can be excreted from the body more easily.

Scientific Research Applications

Cicloprofen has a wide range of scientific research applications, including:

Mechanism of Action

Cicloprofen exerts its effects primarily through the inhibition of the cyclooxygenase enzyme. This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting cyclooxygenase, Cicloprofen reduces the production of these mediators, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Cicloprofen is similar to other non-steroidal anti-inflammatory drugs such as:

  • Naproxen
  • Ibuprofen
  • Ketoprofen
  • Flurbiprofen
  • Suprofen
  • Indoprofen
  • Carprofen .

Uniqueness

What sets Cicloprofen apart from these similar compounds is its specific fluorene structure, which contributes to its unique pharmacokinetic and pharmacodynamic properties. This structural uniqueness can influence its potency, duration of action, and metabolic pathways.

Properties

CAS No.

54815-83-7

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-2-yl)propanoic acid

InChI

InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m0/s1

InChI Key

LRXFKKPEBXIPMW-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

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